Home > Products > Screening Compounds P46358 > Rivaroxaban Impurity 6
Rivaroxaban Impurity 6 -

Rivaroxaban Impurity 6

Catalog Number: EVT-13525972
CAS Number:
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivaroxaban Impurity 6 is an important compound in the pharmaceutical field, particularly related to the anticoagulant drug rivaroxaban, which is a direct factor Xa inhibitor used to prevent and treat blood clots. Understanding impurities like Rivaroxaban Impurity 6 is crucial for ensuring the safety and efficacy of rivaroxaban formulations. This impurity is characterized by its structural formula and plays a significant role in the quality control of rivaroxaban production.

Source

Rivaroxaban Impurity 6 has been identified through various synthesis processes of rivaroxaban, with specific attention given to its formation during the drug's manufacturing. The impurity can arise from the chemical reactions involved in the synthesis of rivaroxaban and its intermediates, highlighting the need for robust analytical methods to monitor and control impurities in pharmaceutical products .

Classification

Rivaroxaban Impurity 6 falls under the category of pharmaceutical impurities, which can be classified into identified impurities (those with confirmed structures), specific impurities (which have specified limits), and potential impurities (theoretically generated during production) . The classification is essential for regulatory compliance and ensuring patient safety.

Synthesis Analysis

Methods

The synthesis of Rivaroxaban Impurity 6 typically involves a multi-step chemical reaction that includes key reagents such as phthalic anhydride, acetone, and methylamine. A notable method described in patents involves a one-pot synthesis that simplifies the process while maintaining high purity levels .

Technical Details

A typical synthesis procedure includes:

  1. Dissolving phthalic anhydride in acetone.
  2. Adding methylamine dropwise and allowing the mixture to react at elevated temperatures.
  3. Introducing sodium carbonate followed by isobutyl chloroformate and rivaroxaban precursor.
  4. The reaction mixture is then subjected to solvent removal, followed by extraction with dichloromethane and purification through column chromatography.

This method yields Rivaroxaban Impurity 6 with a reported yield of approximately 62% .

Molecular Structure Analysis

Structure

The molecular formula of Rivaroxaban Impurity 6 is C19H20ClN3O6S, with a molecular weight of approximately 453.9 g/mol . The structure features a thiophene ring, which is integral to its activity and interaction in biological systems.

Data

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of Rivaroxaban Impurity 6. High-Performance Liquid Chromatography (HPLC) is also utilized to assess purity levels .

Chemical Reactions Analysis

Reactions

Rivaroxaban Impurity 6 can participate in various chemical reactions typical for pharmaceutical compounds, including hydrolysis, oxidation, and reduction reactions. These reactions are critical in understanding how impurities can form during drug synthesis or degradation processes.

Technical Details

The formation of Rivaroxaban Impurity 6 involves specific reaction conditions that favor its production while minimizing other unwanted by-products. For example, controlling temperature and pH during synthesis can significantly influence the yield and purity of the final product .

Mechanism of Action

Process

Data

Research indicates that impurities can alter the pharmacokinetics and pharmacodynamics of drugs, potentially affecting their efficacy and safety profiles. Therefore, monitoring Rivaroxaban Impurity 6 during manufacturing is essential for maintaining drug quality .

Physical and Chemical Properties Analysis

Physical Properties

Rivaroxaban Impurity 6 exhibits characteristics typical of organic compounds, including solubility in organic solvents like dichloromethane and acetone. Its melting point and boiling point are critical parameters for assessing stability under various conditions.

Chemical Properties

The chemical properties include reactivity towards electrophiles and nucleophiles due to functional groups present within its structure. Stability studies indicate that Rivaroxaban Impurity 6 remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Rivaroxaban Impurity 6 serves as a reference substance in quality control laboratories for monitoring impurity levels in rivaroxaban formulations. Its characterization aids in regulatory submissions and compliance with pharmacopeial standards . Additionally, understanding this impurity contributes to broader research on drug stability, formulation development, and safety evaluation.

Synthesis and Structural Elucidation of Rivaroxaban Impurity 6

Synthetic Pathways and Byproduct Formation Mechanisms in Rivaroxaban Manufacturing

Rivaroxaban Impurity 6 (4-(4-Aminophenyl)morpholin-3-one; CAS 438056-69-0) emerges as a critical process-related impurity during the synthesis of rivaroxaban intermediates. This impurity predominantly forms during the reduction step of 4-(4-nitrophenyl)morpholin-3-one (Compound 19) to the key intermediate 4-(4-aminophenyl)-3-morpholinone (Compound 5). The reduction typically employs catalytic hydrogenation with palladium on carbon (Pd-C) or alternative reducing agents like ammonium formate in methanol [7]. Incomplete reduction or over-reduction side reactions generate Impurity 6 as a stable byproduct that can persist through subsequent synthetic steps if not effectively removed [3].

The formation mechanism involves competing hydrolysis pathways under alkaline conditions during morpholinone ring formation. When sodium hydroxide and phase-transfer catalysts like tetra-butyl ammonium bromide (TBAB) are employed for cyclization of 2-[(4-nitroanilino)-(2-chloroethoxy)]acetic acid, residual hydroxide ions can catalyze the decomposition of the morpholinone ring system, yielding aniline derivatives that ultimately form Impurity 6 [7]. Process parameters critically influence impurity levels, with studies demonstrating that maintaining reaction temperatures below 80°C during the condensation of 4-(4-aminophenyl)-3-morpholinone with glycidyl derivatives reduces Impurity 6 formation by approximately 40% compared to higher-temperature processes [4].

Table 1: Synthetic Conditions Influencing Impurity 6 Formation

Reaction StageCritical ParameterOptimal ConditionImpurity 6 Yield Reduction
Nitro ReductionCatalyst Loading5% Pd-C55% reduction vs. 10% Pd-C
Morpholinone CyclizationBase Concentration1.2 eq NaOH60% reduction vs. 2.0 eq NaOH
Oxazolidinone FormationSolvent SystemIPA:Water (17:3)70% reduction vs. pure IPA
Final CouplingTemperature Control<25°C40% reduction vs. >30°C

Role of Reaction Intermediates in Impurity Generation: Case Study of Impurity 6

The stability and reactivity of synthetic intermediates directly govern Impurity 6 formation throughout rivaroxaban manufacturing. The aminophenyl morpholinone intermediate (Compound 5) serves as both the precursor to Impurity 6 and its primary carrier into downstream reactions. Analytical studies of reaction mass from pilot batches reveal that residual moisture exceeding 0.5% in Compound 5 triggers autoxidation pathways that degrade the morpholinone ring, generating up to 2.8% Impurity 6 during storage prior to the next reaction step [3] [7].

During the synthesis of amino alcohol intermediate 7, nucleophilic attack of Compound 5 on oxirane derivatives presents substantial risk of impurity generation. Process optimization studies demonstrated that using a precisely controlled 1.05:1 molar ratio of oxirane to Compound 5 in isopropanol-water (17:3) solvent systems effectively suppresses dimerization side reactions that otherwise generate bridged analogs of Impurity 6. Exceeding this stoichiometric ratio by just 10% increases dimer impurity formation by 35%, which subsequently degrades to Impurity 6 under thermal stress [7].

The deprotection step of phthalimide intermediate 8 using methylamine presents additional generation pathways. Under alkaline deprotection conditions, the morpholinone ring undergoes partial hydrolysis to aniline derivatives, which are subsequently acetylated to form Impurity 6 analogs. Chromatographic analysis of pilot batches showed that maintaining methylamine concentrations below 40% and reaction temperatures at 60-65°C reduced Impurity 6 formation from 1.2% to below 0.3% in the isolated hydrochloride salt of Compound 9 [7].

Structural Differentiation of Impurity 6 from Parent Drug and Co-Existing Impurities

Rivaroxaban Impurity 6 (C₁₀H₁₂N₂O₂; MW 192.21 g/mol) exhibits distinct structural features differentiating it from both the parent drug and co-existing impurities. Unlike rivaroxaban's complex structure featuring a chlorothiophene carboxamide group, oxazolidinone ring, and substituted morpholinone, Impurity 6 consists of a simplified aminophenyl-morpholinone scaffold without stereochemical complexity [2] [8]. This structural simplification yields significantly different chromatographic behavior, with Impurity 6 eluting at 2.57 relative retention time (RRT) compared to rivaroxaban's 1.00 RRT in standardized HPLC methods [3].

Differentiation from structurally similar impurities involves precise analytical characterization:

  • Mass Spectrometry: Impurity 6 displays a characteristic [M+H]+ ion at m/z 193.0974, distinguishing it from N-oxide impurities (m/z 452.0387) and dimeric species (m/z 385.1562) [3].
  • NMR Fingerprints: ¹H NMR spectra in DMSO-d₆ show distinctive signals at δ 6.50 (d, 2H, ArH), 6.95 (d, 2H, ArH), 3.95 (t, 2H, -N-CH₂-), 3.70 (t, 2H, -O-CH₂-), and 4.10 (s, 2H, -CO-CH₂-) – patterns absent in both rivaroxaban and the common hydrolysis impurity 4-(4-aminophenyl)morpholine [3] [8].
  • Carbonyl Stretching: FT-IR analysis reveals a unique conjugated amide carbonyl stretch at 1695 cm⁻¹, contrasting with rivaroxaban's thiophene carbonyl (1678 cm⁻¹) and morpholinone carbonyl (1715 cm⁻¹) vibrations [3].

Table 2: Analytical Differentiation of Rivaroxaban Impurity 6 from Related Compounds

CharacteristicRivaroxaban Impurity 6Rivaroxaban (Parent)EP Impurity E (CAS 1415566-28-7)
Molecular FormulaC₁₀H₁₂N₂O₂C₁₉H₁₈ClN₃O₅SC₁₉H₁₉N₃O₅S
Molecular Weight192.21 g/mol435.88 g/mol377.34 g/mol
Key Structural FeaturesUnsubstituted morpholinone, primary amineChlorothiophene-carboxamide, oxazolidinoneDecarboxylated rivaroxaban analog
Characteristic NMR Signalδ 4.10 (s, -CO-CH₂-)δ 7.75 (s, thiophene-H)δ 6.60 (d, aminophenyl-H)
HPLC RRT (Reference: Rivaroxaban=1.00)2.571.000.92
Major MS Fragmentm/z 175 (M⁺-NH₂)m/z 436 (M⁺+H)m/z 332 (M⁺-CONH)

Challenges in Stereochemical Characterization of Morpholinone-Derived Impurities

The morpholinone core of Impurity 6 presents distinctive stereochemical characterization challenges despite its apparent structural simplicity. Unlike the parent rivaroxaban molecule which contains a chiral oxazolidinone center (S-configuration), Impurity 6 lacks traditional stereocenters but exhibits conformational isomerism due to restricted rotation around the aryl-morpholinone bond. Nuclear Overhauser Effect Spectroscopy (NOESY) studies reveal hindered rotation at room temperature, resulting in distinguishable rotamers observable in high-resolution NMR (500 MHz) but coalescing at elevated temperatures (>60°C) [3].

The carbonyl orientation relative to the aniline ring creates a pseudo-chiral environment complicating chromatographic resolution. Method development studies demonstrated that conventional chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) fail to resolve these conformational isomers, whereas phenyl-hexyl modified silica columns achieve partial separation under specific mobile phase conditions (10mM ammonium acetate:acetonitrile, 85:15 v/v) [3]. This behavior has significant implications for accurate quantification, as the rotamers exhibit different UV responses at standard detection wavelengths (250 nm).

Crystallization-induced stereochemical transformations present additional characterization complexities. When isolated from protic solvents (methanol/water), Impurity 6 forms hydrogen-bonded dimers with centrosymmetric crystal packing (P2₁/c space group), while aprotic solvents (acetonitrile) yield monomeric structures with altered solid-state conformations. These polymorphs demonstrate distinct dissolution profiles that impact solubility assessments during purification process development [7].

The presence of electron-donating (amine) and electron-withdrawing (carbonyl) groups in para-orientation creates a push-pull system complicating electronic structure characterization. Density Functional Theory (DFT) calculations reveal significant quinoidal character in the phenyl ring, with bond alternation reducing by 18% compared to standard aniline derivatives. This electronic delocalization explains the compound's unusual stability against oxidative degradation despite containing a primary aromatic amine functionality [3].

Properties

Product Name

Rivaroxaban Impurity 6

IUPAC Name

N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C19H19N3O5S/c23-17-12-26-8-7-21(17)13-3-5-14(6-4-13)22-11-15(27-19(22)25)10-20-18(24)16-2-1-9-28-16/h1-6,9,15H,7-8,10-12H2,(H,20,24)

InChI Key

SJVCANNMDYDYLN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.